molecular formula C20H20F2N6O B6461609 2-(2,4-difluorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2548980-57-8

2-(2,4-difluorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Numéro de catalogue: B6461609
Numéro CAS: 2548980-57-8
Poids moléculaire: 398.4 g/mol
Clé InChI: JUHJAWSYMJTNKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(2,4-difluorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a heterocyclic molecule featuring:

  • A 2,4-difluorophenyl group, which enhances lipophilicity and metabolic stability .
  • A 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic scaffold known for its role in kinase and bromodomain inhibition .
  • An octahydropyrrolo[3,4-c]pyrrole system, a rigid bicyclic amine that may improve target binding affinity .

Propriétés

IUPAC Name

2-(2,4-difluorophenyl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O/c1-12-23-24-18-4-5-19(25-28(12)18)26-8-14-10-27(11-15(14)9-26)20(29)6-13-2-3-16(21)7-17(13)22/h2-5,7,14-15H,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHJAWSYMJTNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(2,4-difluorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological profile, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22F2N6C_{20}H_{22}F_2N_6, with a molecular weight of approximately 396.43 g/mol. The structure includes a difluorophenyl group and a triazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the triazole ring in our compound suggests potential antimicrobial activity.

Anticancer Properties

Triazole derivatives are also recognized for their anticancer effects. A study highlighted that mercapto-substituted 1,2,4-triazoles demonstrated chemotherapeutic effects on cancer cells . The compound may exhibit similar properties due to its structural components.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This property could be relevant for the compound's therapeutic applications.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring may interact with enzymes critical for bacterial survival or cancer cell proliferation.
  • Molecular Interactions : The difluorophenyl group can enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Study 1: Antimicrobial Efficacy

In a comparative study on various triazole derivatives, compounds similar to the subject compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against several pathogens . This suggests a promising antimicrobial profile which warrants further investigation.

Study 2: Anticancer Activity

A recent investigation into triazole-based compounds revealed significant cytotoxic effects against colon carcinoma cell lines. Compounds showed IC50 values as low as 6.2 μM against HCT-116 cells . This indicates that our compound could potentially act as an effective anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 0.125–8 μg/mL against S. aureus, E. coli
AnticancerIC50: 6.2 μM against HCT-116
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Core Structure Substituents Reported Target/Activity References
Target Compound Triazolo[4,3-b]pyridazine + Octahydropyrrolopyrrole 2,4-Difluorophenyl, methyl Unknown (structural similarity suggests bromodomain/kinase inhibition)
AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one Triazolo[4,3-b]pyridazine + Piperidine 3-Methoxy, phenoxyethyl-piperazine BRD4 bromodomain inhibitor (IC50 < 10 nM); antitumor activity in xenograft models
6-(3,4-Dimethylphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (M452-1244) Triazolo[4,3-b]pyridazinone 3,4-Dimethylphenyl, fluorophenylpiperazine Unknown (structural focus on CNS modulation)
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole Thiazolo-pyrrolopyrrole 4-Methoxyphenyl, phenylsulfonyl Crystallographic characterization only

Pharmacological and Functional Insights

  • AZD5153 : This bivalent bromodomain inhibitor demonstrates enhanced potency due to dual binding interactions with BRD4, achieving tumor growth inhibition in vivo . Its structural resemblance to the target compound highlights the importance of the triazolo[4,3-b]pyridazine core in bromodomain targeting.
  • M452-1244 : While lacking explicit activity data, its fluorophenylpiperazine substituent is commonly associated with CNS targets (e.g., serotonin/dopamine receptors), suggesting divergent therapeutic applications compared to the target compound .
  • Thiazolo-pyrrolopyrroles : These compounds, such as the one in , emphasize the role of sulfur-containing heterocycles in stabilizing protein-ligand interactions, though their biological targets remain uncharacterized .

3D Structural Similarity and Binding Implications

  • Shape Similarity (ST) : The triazolo[4,3-b]pyridazine core in the target compound and AZD5153 achieves high ST scores (>0.8) due to planar aromaticity, favoring overlap with bromodomain binding pockets .
  • Feature Similarity (CT) : Fluorine atoms and methyl groups in the target compound may enhance CT scores (>0.5) by mimicking natural substrate interactions, as seen in AZD5153’s methoxy group .

Research Findings and Challenges

Key Observations

  • Metabolic Stability : The 2,4-difluorophenyl group in the target compound may reduce oxidative metabolism compared to methoxy or sulfonyl substituents in analogues .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.